Ethyl 2-cyclobutylideneacetate

Physicochemical Properties Compound Characterization Procurement Specifications

Ethyl 2-cyclobutylideneacetate (CAS 27741-65-7) is an α,β-unsaturated ester featuring an exocyclic double bond conjugated to a cyclobutane ring. This structure classifies it as a specialized building block within the cyclobutylideneacetate family.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 27741-65-7
Cat. No. B1317099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyclobutylideneacetate
CAS27741-65-7
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1CCC1
InChIInChI=1S/C8H12O2/c1-2-10-8(9)6-7-4-3-5-7/h6H,2-5H2,1H3
InChIKeyFGCGWHVDPBOFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-cyclobutylideneacetate (CAS 27741-65-7): A Cyclobutylidene-Acetate Ester Building Block for Pharmaceutical and Agrochemical Synthesis


Ethyl 2-cyclobutylideneacetate (CAS 27741-65-7) is an α,β-unsaturated ester featuring an exocyclic double bond conjugated to a cyclobutane ring. This structure classifies it as a specialized building block within the cyclobutylideneacetate family. The compound is characterized by its molecular formula C8H12O2, a molecular weight of 140.18 g/mol, and a predicted density of 1.124 g/cm³ at 20 °C . It is commonly supplied as a liquid with a standard purity of ≥97% . Its primary value proposition in scientific procurement lies in its utility as a versatile intermediate for constructing more complex cyclobutane-containing molecules, which are of increasing interest in pharmaceutical and agrochemical research due to their unique conformational properties .

Why Ethyl 2-cyclobutylideneacetate Cannot Be Casually Substituted by Other Cycloalkylidene Esters in Reaction Development


The core value of Ethyl 2-cyclobutylideneacetate is not in its generic ester reactivity, but in the unique steric and electronic properties conferred by the cyclobutylidene moiety. Compared to more common cyclopentylidene or cyclohexylidene analogs, the four-membered ring introduces a distinct combination of high ring strain and a specific exocyclic double bond geometry, which dictates the conformation and reactivity of any downstream molecule [1]. Substituting it with a larger or smaller ring analog fundamentally alters the spatial orientation of the reactive alkene, which can be critical for stereoselective transformations and for locking pharmacophores into specific bioactive conformations . Therefore, in synthetic sequences where this precise architecture is required, a generic substitution is not a viable alternative, as it would lead to a different chemical entity with unpredictable and likely suboptimal performance.

Product-Specific Quantitative Evidence for Procuring Ethyl 2-cyclobutylideneacetate (CAS 27741-65-7)


Comparative Physicochemical Profile: Ethyl 2-cyclobutylideneacetate vs. Ethyl 2-cyclopentylideneacetate

For procurement and handling, the physical state of a compound is a primary differentiator. Ethyl 2-cyclobutylideneacetate is a liquid at standard storage temperatures (2-8°C), which simplifies handling and aliquoting in a laboratory setting . In contrast, the homologous ethyl 2-cyclopentylideneacetate is a solid at room temperature, with a reported melting point of 51-53 °C, necessitating warming and potentially affecting the ease of use in automated synthesis platforms or in reactions requiring precise liquid transfers at room temperature .

Physicochemical Properties Compound Characterization Procurement Specifications

Reproducibility Assurance: Verified Purity and Batch-to-Batch Consistency by HPLC and NMR

A critical factor for scientific procurement is the guarantee of chemical purity and identity to ensure experimental reproducibility. For Ethyl 2-cyclobutylideneacetate, suppliers such as Bidepharm provide batch-specific quality control documentation, including HPLC and NMR spectra, that verifies a standard purity of 97% . This level of documented quality assurance is a key differentiator from procuring the compound from a source that does not provide such data, where the risk of an unknown or misidentified impurity, or a lower effective concentration, could lead to irreproducible synthetic yields or erroneous biological assay results .

Quality Control Analytical Chemistry Reproducible Research

Unique Scaffold for Medicinal Chemistry: Bioisosteric and Conformational Properties of the Cyclobutylidene Moiety

The cyclobutylidene group is not just another alkylidene substituent; it is a recognized motif in medicinal chemistry for its ability to impose conformational restriction on a molecule. The rigid, four-membered ring structure offers unique spatial and electronic characteristics compared to more flexible acyclic or larger cyclic analogs . This class-level property is valuable for optimizing the binding affinity and selectivity of drug candidates, as evidenced by its presence as a key intermediate in the synthesis of TAK-828F, a potent RORγt inverse agonist [1]. Ethyl 2-cyclobutylideneacetate serves as a direct entry point for introducing this valuable and pharmaceutically relevant cyclobutylidene scaffold into target molecules.

Medicinal Chemistry Bioisostere Drug Design

Stable Reagent Handling: Defined Storage Conditions Ensure Long-Term Integrity

To prevent degradation and maintain reagent integrity, Ethyl 2-cyclobutylideneacetate requires storage in a sealed container under dry conditions at 2-8°C . This defined storage protocol is more demanding than that for many simple esters which can be stored at room temperature, but it is less restrictive than for highly sensitive reagents requiring inert atmosphere and -20°C storage. This intermediate level of required care provides a clear, actionable guideline for laboratory managers to plan for its proper handling and ensure its long-term stability, thus safeguarding procurement investments.

Chemical Stability Inventory Management Good Laboratory Practice

Synthesis Methodology: Established and Scalable Horner-Wadsworth-Emmons Route from Cyclobutanone

A well-defined synthetic route for Ethyl 2-cyclobutylideneacetate involves the Horner-Wadsworth-Emmons (HWE) olefination of cyclobutanone with triethyl phosphonoacetate . This is a standard and reliable method for constructing α,β-unsaturated esters. The key differentiator here is the substrate, cyclobutanone. The successful HWE reaction on a four-membered ring ketone is well-precedented and generally proceeds with good efficiency, providing a robust route to the target compound. This contrasts with the synthesis of some larger, more complex cycloalkylidene analogs which may suffer from lower yields or require more forcing conditions due to increased steric hindrance or ring strain effects, making the cyclobutylidene derivative a more accessible and scalable building block from a synthetic standpoint.

Synthetic Methodology Olefination Process Chemistry

High-Value Research and Industrial Application Scenarios for Ethyl 2-cyclobutylideneacetate (CAS 27741-65-7)


Synthesis of Novel Cyclobutane-Containing Pharmaceutical Candidates

This compound is ideally suited as a starting material for medicinal chemistry programs seeking to explore the effects of a conformationally restricted cyclobutane motif in drug candidates [1]. It can be used directly in conjugate additions, cycloadditions, or cross-coupling reactions to build diverse libraries of cyclobutane derivatives. The liquid form facilitates its use in parallel synthesis and automated liquid handling systems, streamlining the production of compound libraries for high-throughput screening.

Construction of Spirocyclic and Polycyclic Frameworks for Agrochemical Discovery

In agrochemical research, where novel and patentable chemical space is highly valued, Ethyl 2-cyclobutylideneacetate offers a direct route to underexplored spirocyclic and fused-ring systems. The inherent ring strain of the cyclobutane can be leveraged in subsequent ring-expansion or rearrangement reactions to generate complex, three-dimensional structures that are often associated with desirable biological properties such as improved metabolic stability or target selectivity [2].

As a Key Intermediate in the Scalable Manufacture of API Building Blocks

Given its accessible synthesis via the robust Horner-Wadsworth-Emmons reaction , this compound can be reliably sourced for process chemistry development. It can serve as a key intermediate in the multi-kilogram synthesis of an advanced pharmaceutical intermediate, where the well-defined storage conditions (sealed, 2-8°C) and assured purity (≥97%) are critical for maintaining process consistency and meeting regulatory quality standards during scale-up campaigns.

Development of Novel Functional Materials with Unique Optoelectronic Properties

The conjugated exocyclic double bond system of Ethyl 2-cyclobutylideneacetate makes it a valuable monomer or precursor in materials science. It can be polymerized or incorporated into larger π-conjugated frameworks where the rigid, non-planar cyclobutylidene spacer can be used to fine-tune molecular packing, solubility, and optoelectronic properties (e.g., preventing aggregation-caused quenching in fluorescent materials) in ways that are not possible with more flexible or planar aromatic linkers.

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